molecular formula C19H18O4 B5717127 7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5717127
M. Wt: 310.3 g/mol
InChI Key: LRYCEYYGXGCVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by the presence of a methoxybenzyl group attached to the chromen-2-one core, which imparts unique chemical

Biological Activity

7-[(3-Methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18O4\text{C}_{17}\text{H}_{18}\text{O}_4

This compound features a chromenone core with a methoxybenzyl ether functional group, which contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activities. For instance, studies have shown that flavonoids can inhibit cancer cell proliferation and induce apoptosis. The following table summarizes some relevant findings:

Compound NameConcentration UsedModelBiological Activity
Chrysin50 μMDU145 cellsInduction of apoptosis
Galangin0–40 μMB16F1 miceInhibition of migration
Nymphaeol A5–20 μMA549 cellsAnti-angiogenic activity

These findings suggest that derivatives of chromenone may interfere with cellular signaling pathways critical for cancer growth and metastasis .

The mechanisms through which this compound exhibits its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Apoptosis Induction : It has been shown to stimulate programmed cell death in various cancer cell lines.
  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer types. The study utilized an MTT assay to assess cell viability post-treatment.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-oneContains a chloro groupPotentially enhanced biological activity
6-Chloro-7-(phenyl)oxy)-3,4-dimethyl-2H-chromen-2-oneSubstituted with a phenyl groupDifferent interaction profiles in biological systems

This comparison highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Properties

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(7-8-17(12)18)22-11-14-5-4-6-15(9-14)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYCEYYGXGCVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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